2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Overview

Description

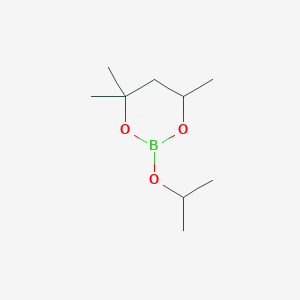

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C9H19BO3. It is a boron-containing heterocycle, characterized by its unique structure that includes a dioxaborinane ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method includes the reaction of trimethyl borate with isopropanol under controlled conditions to form the desired dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form boron hydrides.

Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, borates, and substituted dioxaborinanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H19BO3

- Molecular Weight : 186.06 g/mol

- Physical State : Colorless liquid

- Boiling Point : 59°C

- Purity : Typically ≥97% in commercial preparations

The unique dioxaborinane structure of this compound contributes to its reactivity and solubility, making it a valuable reagent in various chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

One of the primary applications of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction. In these reactions, it acts as a boronate ester precursor.

Table 1: Comparison of Boronate Esters in Suzuki Reactions

| Compound Name | Reactivity | Application |

|---|---|---|

| This compound | High | Synthesis of aryl compounds |

| Phenylboronic Acid | Moderate | Synthesis of phenyl derivatives |

| Pinacol Boronate | High | Versatile coupling reactions |

The presence of the isopropoxy group enhances solubility in organic solvents and improves the overall efficiency of the reaction by facilitating the formation of stable intermediates.

Organic Synthesis

This compound serves as a versatile reagent in various organic synthesis pathways. It can be utilized as a protecting group for diols during selective modifications. The isopropoxy group can be cleaved under specific conditions to reveal the underlying diol functionality.

Case Study: Selective Modification of Diols

In a study examining the use of this compound as a protecting group for diols:

- The compound was reacted with a diol under acidic conditions.

- The resulting product showcased high selectivity for further functionalization without affecting the diol group.

- Cleavage was achieved using mild basic conditions, demonstrating its utility as a protective agent.

Drug Development

Research indicates that compounds similar to this compound may play a role in drug development processes. The ability to modify biological molecules selectively allows for the design of more effective pharmaceutical agents.

Potential Applications in Medicinal Chemistry:

Mechanism of Action

The mechanism by which 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl groups, amines, and other nucleophiles, facilitating various chemical transformations. These interactions are crucial in its applications in organic synthesis and drug delivery .

Comparison with Similar Compounds

Similar Compounds

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with different substitution patterns.

4,4,6-Trimethyl-1,3,2-dioxaborinane: Lacks the isopropoxy group, leading to different reactivity and applications.

Uniqueness

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over boron chemistry .

Biological Activity

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7) is a compound belonging to the class of dioxaborinanes. It is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties. This article delves into its biological activity, synthesis, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 186.06 g/mol. The compound appears as a colorless liquid with a boiling point of 59°C and is sensitive to moisture .

Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 61676-61-7 |

| Molecular Formula | C9H19BO3 |

| Molecular Weight | 186.06 g/mol |

| Boiling Point | 59°C |

| Purity | ≥97.0% |

This compound functions primarily as a boron source in various chemical reactions, particularly in the formation of boronic acid esters which are crucial for Suzuki cross-coupling reactions. This property makes it valuable in synthesizing biologically active compounds .

Applications in Medicinal Chemistry

Research indicates that this compound serves as a versatile building block in the synthesis of biologically active molecules. Notably, it has been employed in developing g-secretase inhibitors and antagonists for various receptors such as the human vanilloid receptor and dopamine receptors . These applications highlight its significance in drug discovery and development.

Case Studies

- G-Secretase Inhibitors : A study explored the synthesis of g-secretase inhibitors using derivatives of dioxaborinanes. The results demonstrated that modifications to the dioxaborinane structure could enhance inhibitory activity against g-secretase, which is implicated in Alzheimer's disease pathology .

- Receptor Antagonists : Research involving the synthesis of antagonists targeting human vanilloid receptors utilized this compound as a key intermediate. The biological assays showed promising results in modulating pain pathways .

Toxicological Profile

The compound is classified under hazardous materials with precautionary statements indicating potential risks such as skin and eye irritation (H226-H318) and requires careful handling .

Q & A

Q. What are the established synthetic protocols for preparing 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves reacting a boronic acid derivative (e.g., isopropoxyboronic acid) with a diol such as 2-methyl-2,4-pentanediol under anhydrous conditions. Key parameters include temperature (often 60–80°C), solvent choice (e.g., toluene or THF), and the use of molecular sieves to sequester water, which improves esterification efficiency . Optimizing stoichiometric ratios of the diol to boronic acid (1:1 to 1.2:1) minimizes side reactions. Post-synthesis purification via vacuum distillation or column chromatography is critical to achieving >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for structural confirmation. For example, the boron environment in the dioxaborinane ring produces distinct ¹¹B NMR shifts between 28–32 ppm. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) verifies purity. Moisture sensitivity necessitates analysis under inert atmospheres (e.g., glovebox-prepared samples) to avoid hydrolysis artifacts .

Q. What catalytic systems and reaction conditions optimize cross-coupling reactions involving this compound?

Advanced Research Question

In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are effective. Ligand choice (e.g., SPhos or XPhos) enhances turnover frequency, particularly for sterically hindered aryl halides. Solvent systems (e.g., DME/H₂O or THF/H₂O) and base selection (K₂CO₃ or Cs₂CO₃) influence transmetallation rates. For example, THF/H₂O mixtures at 80°C achieve >80% yield with electron-deficient aryl bromides. Kinetic studies using in situ IR or NMR can monitor boronate stability and catalyst deactivation pathways .

Q. How does the steric and electronic profile of this compound affect its reactivity in boron-mediated transformations?

Advanced Research Question

The isopropoxy group introduces steric bulk, reducing reactivity toward bulky electrophiles but improving selectivity in couplings. Computational studies (DFT) reveal that the electron-donating methyl groups on the dioxaborinane ring stabilize the boron center, lowering Lewis acidity compared to pinacol boronic esters. This property necessitates harsher conditions for protodeboronation but improves stability in storage. Hammett parameters (σ) for substituents on coupled aryl groups correlate with reaction rates, aiding in substrate design .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

Advanced Research Question

The compound is moisture-sensitive, requiring storage at 0–6°C under argon or nitrogen . Degradation studies via accelerated aging (40°C/75% RH) show <5% hydrolysis over 30 days when sealed with molecular sieves. In reactions, aprotic solvents (e.g., DMF or DMSO) minimize decomposition, while protic solvents (e.g., MeOH) accelerate hydrolysis. Thermogravimetric analysis (TGA) indicates thermal stability up to 150°C, making it suitable for high-temperature reactions like microwave-assisted couplings .

Q. How can computational modeling guide the design of derivatives or reaction pathways for this boronic ester?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states in cross-coupling reactions, identifying rate-limiting steps such as oxidative addition or reductive elimination. Molecular dynamics simulations model solvent effects on boronate-catalyst interactions. For derivative design, QSAR models correlate substituent electronic effects (Hammett constants) with reaction efficiency, enabling predictive synthesis of analogs with tailored reactivity .

Q. What methodologies address contradictions in reported reactivity or yields across studies using this compound?

Advanced Research Question

Contradictions often arise from trace moisture or oxygen in reactions. Rigorous drying of solvents (e.g., distillation over CaH₂) and substrates is critical. Controlled experiments with isotopically labeled reagents (e.g., D₂O) can trace hydrolysis pathways. Statistical tools like Design of Experiments (DoE) identify interactions between variables (e.g., temperature, catalyst loading), resolving discrepancies in published protocols. Reproducibility is enhanced by reporting detailed reaction parameters (e.g., stirring rate, ramp time) .

Q. How does this compound compare to structurally similar boronic esters in catalytic applications?

Basic Research Question

Compared to pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane), this compound’s larger ring size (six-membered vs. five-membered) reduces ring strain, enhancing thermal stability but slowing transmetallation. In Miyaura borylation, it exhibits lower reactivity toward aryl chlorides but higher selectivity in couplings with ortho-substituted aryl iodides. Comparative kinetic studies using stopped-flow UV-Vis spectroscopy quantify these differences .

Q. What are the best practices for handling and disposing of this compound in compliance with safety guidelines?

Basic Research Question

Use nitrile gloves and eye protection due to potential irritation. Work under inert atmosphere (glovebox or Schlenk line) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and collected in approved boronate waste containers. Incineration in a hazardous waste facility with alkaline scrubbers prevents boron emission. Material Safety Data Sheets (MSDS) recommend avoiding aqueous disposal due to environmental persistence .

Q. How can researchers leverage this compound in novel reaction systems, such as photo- or electrochemical catalysis?

Advanced Research Question

In photoredox catalysis, the boronate’s redox inactivity allows compatibility with Ir- or Ru-based photocatalysts. Electrochemical borylation using Pt electrodes in acetonitrile/H₂O enables catalyst-free couplings at 1.2 V (vs. Ag/AgCl). Mechanistic studies via cyclic voltammetry reveal boron-centered radical intermediates, suggesting pathways for asymmetric induction using chiral electrolytes .

Properties

IUPAC Name |

4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3)6-9(4,5)13-10/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCZPHINTQYKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500285 | |

| Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61676-61-7 | |

| Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.